molecular formula C23H32N6O5S B1675012 Hydroxyhomosildenafil CAS No. 139755-85-4

Hydroxyhomosildenafil

Cat. No. B1675012
CAS RN: 139755-85-4
M. Wt: 504.6 g/mol
InChI Key: NEYKRKVLEWKOBI-UHFFFAOYSA-N
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Description

Hydroxyhomosildenafil, also known as Lodenafil, is a Sildenafil analog . It is a Phosphodiesterase type 5 (PDE5) inhibitor . The alternative names for Hydroxyhomosildenafil are 5- [2-Ethoxy-5- [ [4- (2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo [4,3-d]pyrimidin-7-one and Lodenafil .


Molecular Structure Analysis

The molecular formula of Hydroxyhomosildenafil is C23H32N6O5S . It has a molecular weight of 504.60 .


Chemical Reactions Analysis

Hydroxyhomosildenafil and related compounds were characterized using thin layer chromatography (TLC), infrared (IR) spectroscopy, gas chromatography/mass spectrometry (GC/MS), high performance liquid chromatography (HPLC) and liquid chromatography/mass spectrometry (LC/MS) .

Scientific Research Applications

Biochemistry: Phosphodiesterase Type 5 (PDE5) Inhibition

Hydroxyhomosildenafil is a synthetic analog of Sildenafil, primarily known for its role as a PDE5 inhibitor . In biochemistry research, it’s used to study the biochemical pathways involved in erectile dysfunction and pulmonary hypertension. Its inhibition of PDE5 is pivotal in understanding the molecular mechanisms of vasodilation and blood flow regulation.

Pharmacology: Therapeutic Agent Research

In pharmacology, Hydroxyhomosildenafil is explored for its potential therapeutic applications beyond erectile dysfunction. Its effects on cardiovascular health, diabetes, and other conditions associated with PDE5 are of particular interest. Researchers investigate its efficacy, dosage requirements, and side effects to determine its suitability as a medication .

Toxicology: Safety and Risk Assessment

Toxicological studies involve assessing the safety profile of Hydroxyhomosildenafil. It includes determining its toxicity levels, potential harmful interactions with other substances, and long-term health risks. This research is crucial for developing guidelines for safe consumption and identifying contraindications .

Environmental Science: Contaminant Analysis

Hydroxyhomosildenafil, due to its synthetic nature, can be an environmental contaminant when improperly disposed of. Environmental scientists study its degradation, persistence in ecosystems, and effects on wildlife. They also develop methods for its detection and removal from water sources .

Analytical Chemistry: Detection and Quantification

Analytical chemists utilize Hydroxyhomosildenafil in developing new methods for the detection and quantification of pharmaceutical compounds. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are refined using this compound as a standard for calibration and testing .

Clinical Research: Drug Efficacy and Clinical Trials

Clinical researchers focus on the efficacy of Hydroxyhomosildenafil in treating various medical conditions. They conduct clinical trials to compare its effectiveness against other PDE5 inhibitors and to explore its potential benefits in treating diseases like Alzheimer’s and Duchenne muscular dystrophy .

Material Science: Drug Formulation

In material science, Hydroxyhomosildenafil is used to study drug formulation and delivery systems. Its stability and solubility are key factors in developing effective pharmaceutical products, including tablets, capsules, and injectables .

Forensic Science: Illicit Drug Identification

Forensic scientists use Hydroxyhomosildenafil as a reference substance for identifying and characterizing illicit drugs. Its structural similarity to Sildenafil makes it a valuable compound for comparison in cases of counterfeit medications and illegal supplements .

Mechanism of Action

Target of Action

Hydroxyhomosildenafil, also known as Lodenafil , is a potent Phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is the major cGMP hydrolyzing enzyme in penile corpus cavernosum and is an important regulator of nitric oxide-mediated smooth muscle relaxation .

Mode of Action

The physiologic mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Hydroxyhomosildenafil enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Hydroxyhomosildenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathway leading to penile erection involves the binding of nerve- or endothelium-derived nitric oxide to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa . This activation of guanylyl cyclase by nitric oxide catalyzes the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to the activation of cGMP-specific phosphodiesterases which hydrolyze cGMP to 5’-GMP . The degradation of cGMP by phosphodiesterases is one of the main mechanisms by which the nitric oxide signal transduction pathway is terminated within smooth muscle cells .

Pharmacokinetics

Hydroxyhomosildenafil is absorbed rapidly, but the absorption is slower with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route); the major metabolite (UK-103320 or desmethylsildenafil) is formed via the N-desmethylation pathway and has 50% of the activity as sildenafil . It is excreted in the feces (~80%, as metabolites) and urine (~13%) . The clearance is decreased in patients with hepatic cirrhosis or severe renal impairment .

Result of Action

The result of Hydroxyhomosildenafil’s action is the relaxation of smooth muscle and inflow of blood to the corpus cavernosum, which leads to an erection . It enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum .

Action Environment

The action of Hydroxyhomosildenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the absorption of the drug can be affected by the intake of food, particularly high-fat meals . Furthermore, the drug’s action can be influenced by the individual’s health status, particularly liver and kidney function .

Safety and Hazards

Hydroxyhomosildenafil should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this substance .

properties

IUPAC Name

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYKRKVLEWKOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161161
Record name Lodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyhomosildenafil

CAS RN

139755-85-4
Record name Lodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X7B1F6NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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